Angiotensin III: The Master Regulator of Brain RAS
Angiotensin III: The Master Regulator of Brain RAS
From Degradation Product to Central Therapeutic Target
Content Type: Technical Whitepaper & Experimental Guide Audience: Neuropharmacologists, Cardiovascular Researchers, and Drug Development Scientists.
Executive Summary: The Paradigm Shift
For decades, the Renin-Angiotensin System (RAS) was viewed through a peripheral lens, with Angiotensin II (Ang II) identified as the primary effector peptide governing vasoconstriction and aldosterone release. Angiotensin III (Ang III)—the heptapeptide degradation product of Ang II—was largely dismissed as a less active metabolite.
This view was upended by pivotal research demonstrating that in the central nervous system (CNS) , the hierarchy is reversed. It is Ang III, not Ang II, that exerts tonic stimulatory control over blood pressure and arginine vasopressin (AVP) release.[1] This whitepaper details the discovery trajectory of Ang III, differentiates its physiological role from Ang II, and provides a technical roadmap for targeting the brain Aminopeptidase A (APA) axis—a pathway now validated by the development of firibastat (RB150).
Historical Genesis & Biochemical Identification
The "Angiotensin II vs. III" Debate (1970s - 1990s)
While the existence of Angiotensin was established in 1939 by Page and Braun-Menéndez, the specific bioactivity of its metabolites remained obscure.
-
1975 (The Turning Point): Goodfriend and Peach published seminal work suggesting Ang III (Des-Asp¹-Angiotensin II) was not merely a breakdown product but a potent agonist, particularly in the adrenal cortex for aldosterone secretion.
-
1990s (The Brain RAS Pivot): The focus shifted to the brain. Research by Catherine Llorens-Cortes and colleagues at INSERM/Collège de France utilized specific enzyme inhibitors to dissect the central RAS. They demonstrated that blocking the conversion of Ang II to Ang III (via APA inhibition) abolished the central pressor effects of Ang II, proving that Ang II is a pro-hormone in the brain, and Ang III is the true effector.
Structural Evolution
| Peptide | Sequence | Key Enzyme (Formation) | Primary Location of Dominance |
| Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | ACE | Periphery (Vasculature/Kidney) |
| Angiotensin III | Arg-Val-Tyr-Ile-His-Pro-Phe | Aminopeptidase A (APA) | Central Nervous System (Brain) |
| Angiotensin IV | Val-Tyr-Ile-His-Pro-Phe | Aminopeptidase N (APN) | Memory/Cognition (AT4 receptor) |
Enzymatic Architecture: The APA/APN Axis
The brain RAS relies on a precise enzymatic cascade. Unlike the periphery, where ACE inhibition is dominant, the brain's regulation centers on aminopeptidases.[2]
Mechanism of Action
-
Aminopeptidase A (APA): A membrane-bound zinc metalloprotease (EC 3.4.11.[3]7) that cleaves the N-terminal Aspartate from Ang II to form Ang III.[4]
-
Aminopeptidase N (APN): Cleaves the N-terminal Arginine from Ang III to form Ang IV (EC 3.4.11.2).
Pathway Visualization
The following diagram illustrates the metabolic cascade and the specific points of pharmacological intervention.
Caption: The Brain RAS Metabolic Cascade. Angiotensin III is generated by APA and degraded by APN.[4] Specific inhibitors (EC33, PC18) allow for the dissection of this pathway.
Physiological Differentiation: The "Brain RAS" Pivot
Central vs. Peripheral Actions
While Ang II and Ang III bind with similar affinity to AT1 and AT2 receptors, their in vivo effects differ due to rapid metabolism and localization.
| Physiological Output | Angiotensin II (Peripheral) | Angiotensin III (Central) |
| Blood Pressure Control | Direct vasoconstriction via AT1 receptors on smooth muscle. | Increases sympathetic tone and inhibits baroreflex via brain AT1 receptors. |
| Vasopressin (AVP) Release | Minimal direct effect. | Major Stimulator: Triggers AVP release from the pituitary. |
| Sodium Handling | Stimulates aldosterone (Adrenal).[5] | Modulates natriuresis (Brain/Kidney interaction). |
The Evidence: Inhibition Studies
The critical proof of Ang III's dominance came from intracerebroventricular (ICV) injection studies in rats:
-
Injection of Ang II + APA Inhibitor (EC33): The pressor effect of Ang II was blocked . This proved Ang II must be converted to Ang III to raise blood pressure.
-
Injection of Ang III + APA Inhibitor (EC33): The pressor effect persisted (since Ang III is downstream of the block).
-
Injection of Ang III + APN Inhibitor (PC18): The pressor effect was potentiated (extended duration), as Ang III degradation was prevented.
Pharmacological Targeting: The Development of Firibastat
The discovery that APA inhibition could lower blood pressure in hypertensive models without affecting systemic RAS led to the development of a new class of antihypertensives: Brain Aminopeptidase A Inhibitors (BAPAIs).
The Challenge: Blood-Brain Barrier (BBB)[4]
-
EC33: The active inhibitor.[2][4][6] Highly potent but hydrophilic; cannot cross the BBB.
-
RB150 (Firibastat): The solution.[1][4][6] A prodrug consisting of two EC33 molecules linked by a disulfide bridge.[2][4][6]
Mechanism of Firibastat (RB150)[1][4][6]
-
Entry: RB150 is lipophilic enough to cross the BBB.
-
Activation: Brain reductases cleave the disulfide bridge.[4]
-
Release: Two active EC33 molecules are released specifically within the brain parenchyma.[4][6]
-
Effect: Selective inhibition of brain APA
Reduced Brain Ang III Lower BP.[2][4]
Caption: The "Prodrug" Strategy.[1][4][6] RB150 utilizes a disulfide linker to penetrate the CNS, where it is activated into EC33.[1][6]
Technical Protocol: Stereotaxic ICV Injection
To validate brain RAS targets, researchers must bypass the BBB using Intracerebroventricular (ICV) injections. This protocol is adapted from the methodologies used in the pivotal Llorens-Cortes studies.
Pre-requisites
-
Subject: Male Wistar-Kyoto (WKY) or Spontaneously Hypertensive Rats (SHR), 250–300g.
-
Anesthesia: Pentobarbital sodium (60 mg/kg, i.p.) or Ketamine/Xylazine mix.
-
Equipment: Stereotaxic frame (e.g., Kopf Instruments), Hamilton syringe (10 µL).
Step-by-Step Methodology
-
Preparation & Fixation:
-
Anesthetize the animal and mount the head in the stereotaxic frame.
-
Ensure the skull is level (Bregma and Lambda at the same dorso-ventral coordinate).
-
-
Coordinate Calculation (Lateral Ventricle):
-
Anterior-Posterior (AP): -0.8 to -1.0 mm caudal to Bregma.
-
Medial-Lateral (ML): 1.4 to 1.6 mm lateral to the midline.
-
Dorso-Ventral (DV): -3.5 to -4.0 mm from the skull surface.
-
-
Injection Protocol:
-
Drill a burr hole at the calculated coordinates.
-
Lower the cannula slowly to the DV coordinate.
-
Volume: Inject 5–10 µL of vehicle (aCSF) or inhibitor (e.g., EC33, 10-100 µg).
-
Rate: 1 µL/min to prevent intracranial pressure spikes.
-
Resting: Leave the needle in place for 3–5 minutes post-injection to prevent backflow.
-
-
Validation (The "Angiotensin Challenge"):
-
15 minutes post-inhibitor injection, inject exogenous Ang II (e.g., 50-100 ng).
-
Readout: Monitor Mean Arterial Pressure (MAP) via a femoral artery catheter.
-
Success Criteria: If APA is successfully inhibited, the pressor response to Ang II should be significantly blunted compared to vehicle.
-
References
-
Goodfriend, T. L., & Peach, M. J. (1975). Angiotensin III: (DES-Aspartic Acid-1)-Angiotensin II.[7] Evidence and speculation for its role as an important agonist in the renin-angiotensin system.[3][7][8] Circulation Research, 36(6), 38-48.
-
Llorens-Cortes, C., & Touyz, R. M. (2020). Evolution of a New Class of Antihypertensive Drugs: Targeting the Brain Renin-Angiotensin System. Hypertension, 75(1), 6-15.
-
Reaux, A., Fournie-Zaluski, M. C., & Llorens-Cortes, C. (2001). Angiotensin III: a central regulator of vasopressin release and blood pressure.[9][10] Trends in Endocrinology & Metabolism, 12(4), 157-162.[9][10]
-
Zini, S., et al. (1996). Identification of metabolic pathways of brain angiotensin II and III injection in specific brain nuclei. Proceedings of the National Academy of Sciences, 93(21), 11968-11973.
-
Basso, N., & Terragno, N. A. (2001). History about the discovery of the renin-angiotensin system. Hypertension, 38(6), 1246-1249.
-
DeVos, S. L., & Miller, T. M. (2013). Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System.[11] Journal of Visualized Experiments, (75), e50326.[11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Firibastat: An Oral First-in-Class Brain Aminopeptidase A Inhibitor for Systemic Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Angiotensin III: a central regulator of vasopressin release and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiotensin III: a central regulator of vasopressin release and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzet.com [alzet.com]
